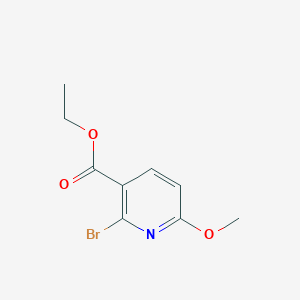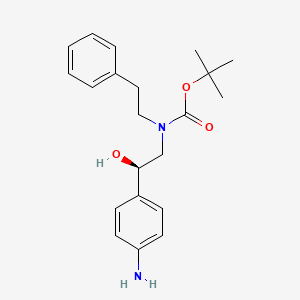
(R)-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate is a complex organic compound with a unique structure that includes a tert-butyl group, an aminophenethyl moiety, and a hydroxy-phenylethyl carbamate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate typically involves multiple steps, starting with the preparation of the aminophenethyl and hydroxy-phenylethyl intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common synthetic routes include:
Formation of Aminophenethyl Intermediate: This step often involves the reaction of a phenethylamine derivative with a suitable protecting group to form the aminophenethyl intermediate.
Formation of Hydroxy-Phenylethyl Intermediate: This step involves the reaction of a phenylethyl alcohol derivative with a suitable protecting group to form the hydroxy-phenylethyl intermediate.
Coupling Reaction: The final step involves the coupling of the aminophenethyl and hydroxy-phenylethyl intermediates under specific conditions, such as the presence of a coupling reagent like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of ®-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
®-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group.
科学的研究の応用
®-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Phenethylamines: Compounds with a phenethylamine backbone, such as dopamine and norepinephrine.
Carbamates: Compounds with a carbamate functional group, such as carbaryl and fenobucarb.
Uniqueness
®-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
IUPAC Name |
tert-butyl N-[(2R)-2-(4-aminophenyl)-2-hydroxyethyl]-N-(2-phenylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-21(2,3)26-20(25)23(14-13-16-7-5-4-6-8-16)15-19(24)17-9-11-18(22)12-10-17/h4-12,19,24H,13-15,22H2,1-3H3/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGARKDKPWEIFE-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CC(C2=CC=C(C=C2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)C[C@@H](C2=CC=C(C=C2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(Furan-2-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetic acid](/img/structure/B7979781.png)
![[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium;dihydrochloride](/img/structure/B7979786.png)
![calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B7979787.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B7979793.png)
![Methyl 3-(5-methyl-3-phenyl-4-isoxazolyl)-2-[(4-methyl-1-piperazinyl)methyl]propanoate](/img/structure/B7979799.png)
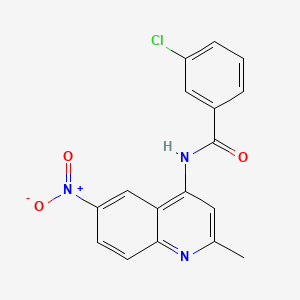
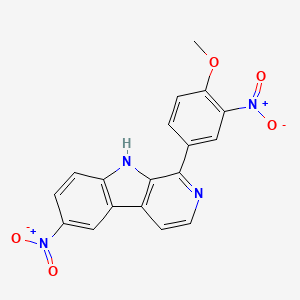
![3-(8-methoxycarbonyl-7-methyl-4-oxo-8H-pyrazolo[5,1-c][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B7979810.png)
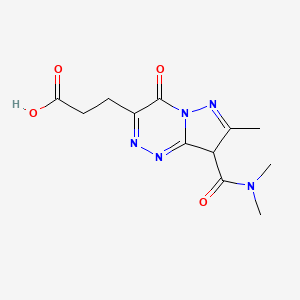
![Benzyl 4-[(3-methoxycarbonylphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7979825.png)
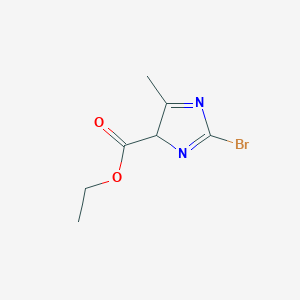

![4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B7979862.png)
